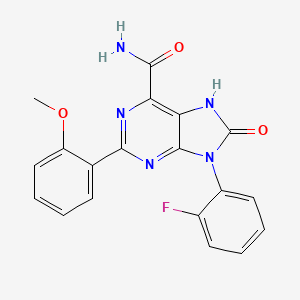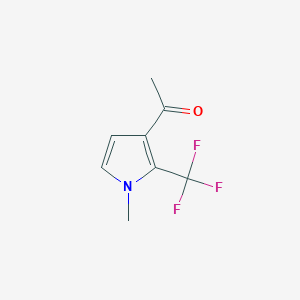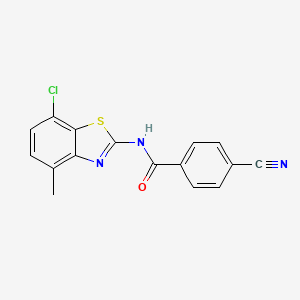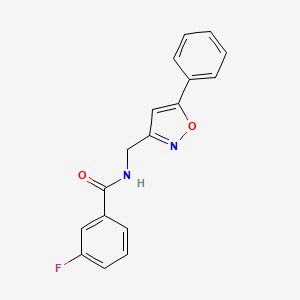
(1R,2R)-2-N-methylcyclohexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2R)-2-N-methylcyclohexane-1,2-diamine” is a chiral compound, which means it has a non-superimposable mirror image. The “1R,2R” notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “(1R,2R)-N,N′-bis- (salicylidene)-1,2-diphenyl-1,2-ethanediamine Schiff base dye” have been synthesized and studied .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray diffractometry, Fourier transform infrared (FT-IR), and computational studies .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For instance, a similar compound, “(1R,2R)-1-Bromo-2-methylcyclohexane”, has been studied for its reactivity .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and density can be determined experimentally. For instance, the solubility of “(1R,2R)- (+)-1,2-diaminocyclohexane L-tartrate (DHT)” in various solvents has been measured .Mécanisme D'action
The exact mechanism of action of (1R,2R)-2-N-methylcyclohexane-1,2-diamine is not fully understood, but it is thought to act on multiple pathways involved in neurodegeneration. It has been shown to increase the expression of genes involved in mitochondrial function and energy metabolism, as well as reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to improve cognitive function and memory, reduce inflammation and oxidative stress, and increase levels of BDNF. This compound has also been shown to increase lifespan and improve physical function in aging mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R,2R)-2-N-methylcyclohexane-1,2-diamine in lab experiments is that it has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of natural compounds found in the body.
Orientations Futures
There are several potential future directions for research on (1R,2R)-2-N-methylcyclohexane-1,2-diamine. One area of interest is its potential use in treating other neurodegenerative diseases, such as Parkinson's disease. Another area of interest is its potential use in combination with other compounds to enhance its neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different pathways involved in neurodegeneration.
Méthodes De Synthèse
The synthesis method of (1R,2R)-2-N-methylcyclohexane-1,2-diamine involves several steps, including the reaction of 2,4-dinitrophenylhydrazine with 2-methylcyclohexanone to form a hydrazone intermediate. This intermediate is then reacted with methylamine to form this compound.
Applications De Recherche Scientifique
(1R,2R)-2-N-methylcyclohexane-1,2-diamine has been shown to have neuroprotective effects in several animal models of neurodegenerative diseases. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been shown to reduce inflammation and oxidative stress in the brain.
Safety and Hazards
Propriétés
IUPAC Name |
(1R,2R)-2-N-methylcyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFSSDLWBZWJRU-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2856300.png)

![N-(4-butylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2856304.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2856310.png)
![Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2856312.png)
![5-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2856313.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2856314.png)

![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2856320.png)